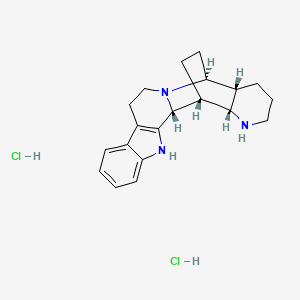

Nitrarine 2HCl

説明

Nitrarine 2HCl (referred to as F8·2HCl in the provided evidence) is a hydrochloride salt form of the parent compound F8, developed to enhance pharmacokinetic (PK) properties and therapeutic efficacy. Preclinical studies demonstrate that Nitrarine 2HCl achieves superior tumor growth inhibition (TGI) compared to its prototype (F8) and the clinical comparator apatinib. Its mechanism involves regulating cell cycle proteins (e.g., CDK2, p21), apoptosis markers (Cleaved Caspase-3), and adhesion molecules (E-cadherin), alongside reducing proliferation markers like KI-67 . The salt formation improves water solubility by >50-fold over F8, enhancing bioavailability and extending half-life by 1 hour . At 75 mg/kg, Nitrarine 2HCl achieves a TGI of 70.1% in HGC-27 xenograft models, with acceptable acute toxicity .

特性

IUPAC Name |

(1R,2R,15S,16R,21S)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3.2ClH/c1-2-6-16-12(4-1)13-9-11-23-17-8-7-15(20(23)19(13)22-16)18-14(17)5-3-10-21-18;;/h1-2,4,6,14-15,17-18,20-22H,3,5,7-11H2;2*1H/t14-,15+,17-,18-,20+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFJKGLXKPEJMU-DEPWHFIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CCC(C2NC1)C4N3CCC5=C4NC6=CC=CC=C56.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H]3CC[C@H]([C@H]2NC1)[C@H]4N3CCC5=C4NC6=CC=CC=C56.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Nitrarine dihydrochloride can be synthesized through the dehydrogenation of nitrarine with selenium. This reaction yields 3-(quinolin-8′-yl)-β-carboline and 3-(5′, 6′, 7′, 8′-tetrahydroquinolin-8′-yl)-β-carboline. The synthesis involves specific reaction conditions, including the use of selenium as a reagent and controlled temperature and pressure settings.

Industrial Production Methods

Industrial production of nitrarine dihydrochloride involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. The compound is produced in cleanroom environments with strict quality control measures to ensure high purity and consistency .

化学反応の分析

Types of Reactions

Nitrarine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the structure of nitrarine dihydrochloride.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include selenium for dehydrogenation, as well as other oxidizing and reducing agents. The reactions typically require controlled conditions, such as specific temperatures and pressures, to achieve the desired products.

Major Products Formed

科学的研究の応用

Nitrarine dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in pharmaceutical testing and chemical research.

Biology: The compound’s biological activities make it a valuable tool in studying cellular processes and interactions.

作用機序

Nitrarine dihydrochloride exerts its effects through interactions with specific molecular targets and pathways. The compound’s mechanism of action involves binding to receptors and enzymes, leading to changes in cellular signaling and function. These interactions result in its hypotensive, spasmolytic, and coronary dilator effects .

類似化合物との比較

Comparison with Similar Compounds

Prototype Compound F8

The non-salt form of Nitrarine 2HCl, F8, shows inferior drug-like properties. At 75 mg/kg, F8 achieves a TGI of 52.8%, significantly lower than Nitrarine 2HCl (70.1%). Its poor water solubility limits absorption and PK performance, resulting in lower serum concentrations and shorter half-life .

| Parameter | Nitrarine 2HCl | F8 |

|---|---|---|

| Water Solubility | >50× improvement | Low |

| TGI (75 mg/kg) | 70.1% | 52.8% |

| Half-life (oral) | Extended by 1 hour | Baseline |

| Mechanism | Apoptosis, cell cycle arrest | Similar but less potent |

Apatinib

Apatinib, a third-line oral anti-gastric cancer drug, serves as a clinical benchmark. At 37.5 mg/kg, Nitrarine 2HCl achieves a TGI of 60.6%, outperforming apatinib’s 50.0% at the same dose. This superiority is attributed to Nitrarine 2HCl’s enhanced solubility and sustained PK profile .

| Parameter | Nitrarine 2HCl | Apatinib |

|---|---|---|

| TGI (37.5 mg/kg) | 60.6% | 50.0% |

| Target | Multi-mechanistic | VEGFR-2 inhibitor |

| Solubility | High | Moderate |

Flunarizine 2HCl

Flunarizine 2HCl is a calcium channel blocker used for migraine prophylaxis. Unlike Nitrarine 2HCl, it lacks direct antitumor activity but shares the 2HCl salt structure. Its solubility in DMSO (≥20.65 mg/mL) and ethanol (≥2.21 mg/mL) is comparable, though its therapeutic application diverges entirely .

| Parameter | Nitrarine 2HCl | Flunarizine 2HCl |

|---|---|---|

| Primary Use | Gastric cancer | Migraine, vertigo |

| Mechanism | Apoptosis induction | Calcium channel blockade |

| Solubility (Water) | High | Insoluble |

Trientine 2HCl

Trientine 2HCl is a copper-chelating agent for Wilson’s disease. While both compounds utilize 2HCl salt forms, Trientine 2HCl’s efficacy lies in metal ion sequestration rather than antitumor activity.

| Parameter | Nitrarine 2HCl | Trientine 2HCl |

|---|---|---|

| Therapeutic Area | Oncology | Metabolic disorder |

| Mechanism | Multi-target | Copper chelation |

| Clinical Evidence | Preclinical | Limited/poor quality |

Stobadine·2HCl

Stobadine·2HCl is an antioxidant with α-adrenolytic and hypotensive effects. In comparative studies, its antioxidative activity (via ABTS assay) was higher than derivatives like SM1dM9dM10·2HCl but lower than SME1i-ProC2·HCl. Unlike Nitrarine 2HCl, its primary drawbacks include adverse hypotensive effects in acute conditions .

| Parameter | Nitrarine 2HCl | Stobadine·2HCl |

|---|---|---|

| Primary Use | Antitumor | Antioxidant, hypotensive |

| Efficacy in Models | High TGI (70.1%) | Moderate antioxidative |

| Safety | Acceptable toxicity | Risk of hypotension |

Q & A

Q. Table 1: Solubility and Stability of Nitrarine 2HCl

| Solvent | Solubility (mg/mL) | Stability at -20°C |

|---|---|---|

| DMSO | ≥20.65 | >6 months |

| Ethanol | ≥2.21 (sonicated) | 3 months |

| Water | Insoluble | N/A |

| Source: Adapted from |

Q. Table 2: Example Dose-Response Parameters in Colorectal Cancer Models

| Cell Line | IC₅₀ (μM) | Apoptosis Induction (40 μM) | Autophagy Marker (LC3-II) |

|---|---|---|---|

| HT-29 | 28.4 | 35% ↑ | 2.5-fold ↑ |

| DLD-1 | 32.1 | 42% ↑ | 3.1-fold ↑ |

| Source: Adapted from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。